3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol
CAS No.: 1171920-73-2
Cat. No.: VC0130669
Molecular Formula: C10H9N3O
Molecular Weight: 187.202
* For research use only. Not for human or veterinary use.
![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol - 1171920-73-2](/images/no_structure.jpg)
Specification
CAS No. | 1171920-73-2 |
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Molecular Formula | C10H9N3O |
Molecular Weight | 187.202 |
IUPAC Name | 3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol |
Standard InChI | InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3 |
Standard InChI Key | NREKAEVUMVTRPE-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1N=CC(=C2)C#CCO |
Introduction
Chemical Identity and Properties
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. The compound features a bicyclic imidazopyridine core with a methyl group at the N-3 position and a propynol side chain at the 6-position.
Chemical Identification Parameters
The compound can be identified through various chemical parameters as detailed in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
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CAS Number | 1171920-73-2 |
Molecular Formula | C10H9N3O |
Molecular Weight | 187.202 g/mol |
IUPAC Name | 3-(3-methylimidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol |
SMILES Notation | Cn1cnc2cc(cnc12)C#CCO |
Standard InChI | InChI=1S/C10H9N3O/c1-13-7-12-9-5-8(3-2-4-14)6-11-10(9)13/h5-7,14H,4H2,1H3 |
InChIKey | NREKAEVUMVTRPE-UHFFFAOYSA-N |
MDL Number | MFCD12922810 |
PubChem Compound ID | 46737958 |
Data compiled from multiple chemical databases and supplier information
Physical Properties
The physical properties of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol include:
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Appearance: White to off-white solid (typical for this class of compounds)
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Solubility: Expected to be soluble in polar organic solvents like DMSO and methanol
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Storage Stability: Stable when stored in cool, dry conditions
The compound contains three nitrogen atoms in the imidazopyridine scaffold, giving it basic properties, while the hydroxyl group of the propynol side chain provides hydrogen bonding capabilities, potentially enhancing its interaction with biological targets.
Structural Characteristics
The structural features of 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol contribute significantly to its chemical behavior and potential biological activities.
Core Structure
The compound consists of three main structural components:
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Imidazopyridine Core: A bicyclic heterocycle formed by the fusion of imidazole and pyridine rings
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Methyl Substituent: Located at the N-3 position of the imidazole ring
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Propynol Side Chain: A prop-2-yn-1-ol group attached at the 6-position of the pyridine ring
The imidazopyridine scaffold is particularly significant as it appears in numerous biologically active compounds and pharmaceutical agents. The nitrogen atoms in this scaffold can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
Key Functional Groups
The compound contains several functional groups that are important for its reactivity and potential biological interactions:
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Triple Bond (alkyne): Present in the propynol side chain, making it reactive toward certain addition reactions
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Hydroxyl Group: Can participate in hydrogen bonding and may undergo various transformations
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Imidazole Ring: Contains two nitrogen atoms that can act as hydrogen bond acceptors and potentially coordinate with metal ions
These functional groups provide multiple sites for potential interactions with biological targets and offer opportunities for further chemical modifications .
Biological Activities and Applications
Research Applications
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol is primarily designated for research use only, as indicated by multiple chemical suppliers . Its applications in research may include:
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Synthetic Building Block: The compound can serve as an intermediate for synthesizing more complex molecules with potential biological activities.
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Structure-Activity Relationship Studies: The compound may be used to investigate the impact of structural modifications on biological activities within the imidazopyridine class.
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Chemical Biology: The compound might be employed as a probe for investigating specific biochemical pathways or molecular targets.
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Click Chemistry Applications: The terminal alkyne functionality makes this compound potentially useful for click chemistry reactions, which are widely used in chemical biology and drug discovery.
Parameter | Specification |
---|---|
Minimum Purity | ≥95% |
Form | Solid |
Usage Designation | Research use only, not for human or veterinary use |
Packaging | Typically in milligram quantities (250-500 mg) |
Shipping Conditions | Non-hazardous material for DOT/IATA transport |
Storage Recommendations | Long-term storage in a cool, dry place |
Data compiled from supplier information
Several suppliers, including Vulcan Chem, AK Scientific, Sigma-Aldrich, and others, offer this compound for research purposes. Pricing can vary significantly between suppliers, with reported prices ranging from approximately $300 to $500 for 250-500 mg quantities .
Related Compounds and Structural Analogs
Several compounds structurally related to 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol have been identified in the literature. Understanding these relationships can provide insights into potential structure-activity relationships and guide further research.
Direct Structural Analogs
The following compounds share significant structural similarity with 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol:
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Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 1171920-82-3): This compound maintains the same core structure but replaces the propynol side chain with a methyl carboxylate group at the 6-position .
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3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid: A closely related compound with a carboxylic acid group at the 6-position .
Related Imidazopyridine Derivatives
The broader class of imidazopyridine derivatives includes numerous compounds with varying substituents and biological activities:
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2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl derivatives: Described in patent literature as RIPK2 inhibitors for treating inflammatory and autoimmune diseases .
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Imidazo[4,5-c]pyridine compounds: Documented as G-protein-coupled receptor kinase 5 (GRK5) modulators in patent EP2818472A1 .
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Various imidazopyridine derivatives containing different substituents at the 2, 3, 5, and 6 positions, each potentially conferring distinct biological properties.
Current Research and Future Perspectives
Research Trends
Current research involving 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol and related imidazopyridine derivatives appears to focus on:
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Medicinal Chemistry Applications: Exploring the potential of imidazopyridine derivatives in various therapeutic areas, including inflammatory diseases, autoimmune disorders, and other conditions .
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Structure-Activity Relationship Studies: Investigating how structural modifications affect biological activities to optimize therapeutic potential.
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Novel Synthetic Methodologies: Developing more efficient synthetic routes for preparing imidazopyridine derivatives with various substituents.
Future Research Directions
Potential future research directions for 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol may include:
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Targeted Biological Activity Screening: Systematic evaluation of the compound's activity against specific biological targets, particularly those associated with inflammatory pathways and kinase inhibition.
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Synthetic Modifications: Utilizing the propynol side chain as a handle for further derivatization through click chemistry or other reactions to generate libraries of compounds with enhanced properties.
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Hybrid Molecule Development: Combining the imidazopyridine scaffold with other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities.
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Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological activities to inform rational drug design efforts.
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